REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([Cl:14])=[CH:4][C:5]2[S:9](=[O:11])(=[O:10])[NH:8][C:7](=O)[C:6]=2[CH:13]=1.O.[NH2:16][NH2:17]>C(O)COCCO>[Cl:1][C:2]1[C:3]([Cl:14])=[CH:4][C:5]2[S:9](=[O:11])(=[O:10])[N:8]=[C:7]([NH:16][NH2:17])[C:6]=2[CH:13]=1 |f:1.2|
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Name
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5,6-dichloro-3-keto-2H,3H-1,2-benzisothiazole 1,1-dioxide
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Quantity
|
50.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC2=C(C(NS2(=O)=O)=O)C1)Cl
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Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(COCCO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC2=C(C(=NS2(=O)=O)NN)C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.7 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 59.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |